1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 1171767-73-9
VCID: VC11961582
InChI: InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22)
SMILES: CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea

CAS No.: 1171767-73-9

Cat. No.: VC11961582

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea - 1171767-73-9

Specification

CAS No. 1171767-73-9
Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name 1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Standard InChI InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22)
Standard InChI Key USYBDMMHOKLGTC-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Canonical SMILES CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3

Introduction

The compound 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is a complex organic molecule that combines elements of both urea and indole chemistry. Despite the lack of specific information on this compound in the provided search results, we can deduce its structure and potential applications based on related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea likely involves a condensation reaction between the appropriate amine and isocyanate precursors. This process typically requires careful control of reaction conditions to ensure the formation of the desired product.

Synthesis Steps

  • Preparation of Precursors: Synthesize or obtain the necessary precursors, such as 2-ethoxyaniline and 2-oxo-2,3-dihydro-1H-indol-5-yl isocyanate.

  • Condensation Reaction: React the amine with the isocyanate in a suitable solvent under conditions that favor the formation of the urea linkage.

Biological and Chemical Applications

Urea derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The indole moiety is also a common feature in many biologically active compounds.

Potential Applications

  • Pharmaceuticals: The compound could be evaluated for its potential as a therapeutic agent, particularly in areas where urea and indole derivatives have shown promise.

  • Biological Studies: Investigate its interaction with enzymes or receptors to understand its mechanism of action.

Urea Derivatives

Urea derivatives, such as those discussed in and , have been extensively studied for their biological activities. These compounds often exhibit potent inhibitory effects against enzymes like urease and have shown antiproliferative activity against cancer cell lines.

Indole Derivatives

Indole-based compounds are known for their diverse pharmacological properties. For example, indole derivatives have been explored for their anticancer and antimicrobial activities.

Future Directions

  • Synthetic Optimization: Develop efficient synthesis protocols to produce the compound in high yield and purity.

  • Biological Evaluation: Conduct thorough biological assessments to determine its therapeutic potential.

Data Tables

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)ureaC19_{19}H20_{20}N2_{2}O3_{3}Approximately 324Pharmaceuticals, Biological Studies
Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetateC12_{12}H11_{11}NO3_{3}217.22Chemical Synthesis Intermediates
1-Aroyl-3-[3-chloro-2-methylphenyl]thioureaVariableVariableUrease Inhibition

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